molecular formula C13H14O4 B8645688 1,3-Dioxane-4,6-dione, 2-methyl-2-(2-phenylethyl)- CAS No. 123953-60-6

1,3-Dioxane-4,6-dione, 2-methyl-2-(2-phenylethyl)-

Cat. No. B8645688
Key on ui cas rn: 123953-60-6
M. Wt: 234.25 g/mol
InChI Key: NNHHHXHIPDZKFU-UHFFFAOYSA-N
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Patent
US05250669

Procedure details

To a solution of malonic acid (56.7 g, 0.55 mol) and acetic anhydride (73 ml), sulfuric acid (2 ml) was added dropwise at 5°-10° C. and stirring was continued for 20 min at the same temperature. To this mixture, 4-phenyl-2-butanone (105 g, 0.7 mol) was added dropwise at 15°-20° C. and stirring was continued for 15 h at the same temperature. The reaction mixture was taken up into H2O, extracted with chloroform, then the organic extract was washed with H2O, dried over anhydrous MgSO4 and evaporated. The resultant solid was recrystallized from aqueous acetone to give the title compound as a white amorphous solid; yield: 68.0 g; mp. 63.0°-65.0° C.
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4].C(OC(=O)C)(=O)C.S(=O)(=O)(O)O.[C:20]1([CH2:26][CH2:27][C:28](=O)[CH3:29])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[CH3:29][C:28]1([CH2:27][CH2:26][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[O:6][C:1](=[O:7])[CH2:2][C:3](=[O:5])[O:4]1

Inputs

Step One
Name
Quantity
56.7 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
73 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
105 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 15 h at the same temperature
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resultant solid was recrystallized from aqueous acetone

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(OC(CC(O1)=O)=O)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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